2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole
Description
2-[1-(Naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a benzimidazole derivative featuring a piperidin-4-yl moiety substituted at position 2 of the benzodiazole core. The piperidine ring is further functionalized with a naphthalene-2-carbonyl group.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c27-23(19-10-9-16-5-1-2-6-18(16)15-19)26-13-11-17(12-14-26)22-24-20-7-3-4-8-21(20)25-22/h1-10,15,17H,11-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYYQXAAEKNPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsKey steps may involve cyclization, condensation, and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Physicochemical Properties
- The naphthalene-2-carbonyl group in the target compound increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., phenol or acryloyl). This may improve membrane permeability but reduce aqueous solubility.
Biological Activity
The compound 2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]-1H-1,3-benzodiazole is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 413.5 g/mol. The compound features a naphthalene moiety linked to a piperidine ring and a benzodiazole structure, which are pivotal for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of benzodiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
2. Enzyme Inhibition
This compound may act as an inhibitor of specific kinases involved in cancer progression. For example, certain piperidine derivatives have shown to inhibit Janus Kinase (JAK) pathways, which are crucial in various malignancies .
3. Neuroprotective Effects
Studies suggest that benzodiazole derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This indicates potential applications in treating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study 1 : A derivative structurally related to the target compound was tested for its ability to induce apoptosis in A-431 cells. Results showed a significant increase in apoptotic markers after treatment with the compound at concentrations above 10 µM .
- Case Study 2 : In vitro studies demonstrated that another naphthalene-based compound inhibited the growth of HT29 colon cancer cells with an IC50 value of approximately 15 µM, suggesting similar potential for the target compound .
The proposed mechanism for the biological activity includes:
- Interaction with DNA : The compound may intercalate with DNA, disrupting replication and transcription processes.
- Inhibition of Protein Kinases : By inhibiting specific kinases, it can prevent signaling pathways that lead to cell proliferation.
- Induction of Apoptosis : The activation of caspases and modulation of Bcl-2 family proteins are critical in promoting programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
